molecular formula C11H13NO B3043703 5-(tert-Butyl)benzoxazole CAS No. 908011-92-7

5-(tert-Butyl)benzoxazole

Cat. No.: B3043703
CAS No.: 908011-92-7
M. Wt: 175.23 g/mol
InChI Key: MXJGWNPVKBVVTM-UHFFFAOYSA-N
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Description

5-(tert-Butyl)benzoxazole is a chemical compound with the molecular formula C11H13NO . It is used for research and development purposes . It is a member of the benzoxazole family, which is a group of compounds known for their diverse biological applications .


Synthesis Analysis

Benzoxazole derivatives, including this compound, can be synthesized using various methods. One common approach is the condensation of 2-aminophenol with different carbonyl compounds under various reaction conditions . Another method involves the use of sodium tert-butoxide as a base .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzoxazole scaffold, which is a bicyclic planar molecule . This structure allows for efficient interaction with biological targets .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities . They have been used as starting materials for different mechanistic approaches in drug discovery . The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 175.23 . It is insoluble in water . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Metal-Free Route to 2-Aminobenzoxazoles

A metal-free oxidative amination of benzoxazole, including 5-(tert-Butyl)benzoxazole, offers an environmentally friendly method for forming C-N bonds. This approach, utilizing catalytic iodine and aqueous tert-butyl hydroperoxide, operates at ambient temperature and produces tertiary butanol and water as benign byproducts. Such amination is pivotal in synthesizing therapeutically active benzoxazoles (Lamani & Prabhu, 2011).

Electrochemical Synthesis of Benzoxazole Derivatives

An eco-friendly electrochemical method allows the synthesis of 2-arylbenzoxazoles, including derivatives of this compound. This process involves the electrochemical oxidation of 3,5-di-tert-butylcatechol without requiring any catalyst, thus presenting a greener, more sustainable approach (Salehzadeh, Nematollahi, & Hesari, 2013).

Antimicrobial and Nonlinear Optical Properties

5-[(4-methylphenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole and related compounds have demonstrated significant antimicrobial activities, with potential use in the development of new anti-cancerous drugs. Their nonlinear optical analysis and reactivity properties make them promising for further research in this field (Mary et al., 2017).

Insecticidal Activity of Benzoxazole Analogues

Benzoxazole derivatives, such as this compound, have been explored for their potential as insecticides. The modification of the benzoxazole structure has led to compounds with significant insecticidal activities, suggesting their utility in agricultural and pest control applications (Sawada et al., 2003).

Electroluminescent Properties for OLEDs

Os(II) diimine complexes involving 5-tert-butyl-2-(2'-pyridyl)benzoxazole have shown promising phosphorescent features suitable for organic light emitting diodes (OLEDs). Their photophysical properties indicate potential use in electronic and lighting applications (Chen et al., 2005).

Safety and Hazards

Safety data for 5-(tert-Butyl)benzoxazole indicates that it should be handled with care. Exposure can cause irritation to the skin, eyes, and respiratory system . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .

Future Directions

Benzoxazoles, including 5-(tert-Butyl)benzoxazole, continue to play an essential role in drug development . They are being studied for their potential applications in treating diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . Future research will likely focus on improving their in vitro and in vivo activities and exploring their prospects in drug discovery .

Properties

IUPAC Name

5-tert-butyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)8-4-5-10-9(6-8)12-7-13-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJGWNPVKBVVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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